Critical Role as the Sole Penultimate Intermediate in a Scalable, Phosgene-Free Sorafenib Synthesis
The target compound is the designated penultimate intermediate in a scalable synthesis of the blockbuster oncology drug sorafenib. In the final step of this route, the terminal hydrazine moiety of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is coupled with 4-chloro-N-methylpyridine-2-carboxamide to form the critical urea linkage of the API [1][2]. This route is defined by its avoidance of toxic phosgene or phosgene equivalents, which are common in alternative urea-forming syntheses. Alternative routes that utilize different intermediates (e.g., pre-formed isocyanates or carbonylation of aniline derivatives) often present challenges in terms of cost, safety, or scalability, making this phosgene-free route the preferred industrial process [3].
| Evidence Dimension | Process safety and scalability |
|---|---|
| Target Compound Data | Designated intermediate for a phosgene-free, industrially scalable route |
| Comparator Or Baseline | Phosgene-based or alternative isocyanate-mediated urea syntheses |
| Quantified Difference | Elimination of phosgene, a highly toxic gas, from the final API-forming step |
| Conditions | Large-scale (industrial) synthesis of sorafenib |
Why This Matters
For procurement in a regulated manufacturing environment, the use of a defined intermediate in a validated, phosgene-free route provides a critical safety and regulatory advantage over generic alternatives.
- [1] Chen, J., et al. Convenient Synthesis of Sorafenib and Its Derivatives. Synth. Commun. 2011, 41 (22), 3283-3291. View Source
- [2] Bayer Pharma AG. Process for the preparation of sorafenib. Patent EP1698623A1. View Source
- [3] Wang, Y. Y., et al. Design and synthesis of hydrazine and oxadiazole-containing derivatives of Sorafenib as antitumor agents. Bioorg. Med. Chem. Lett. 2012, 22 (23), 7126-7130. View Source
